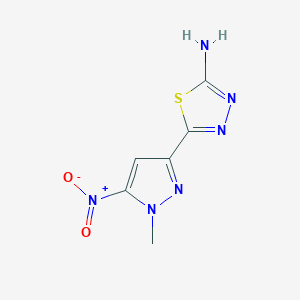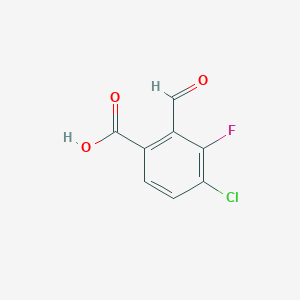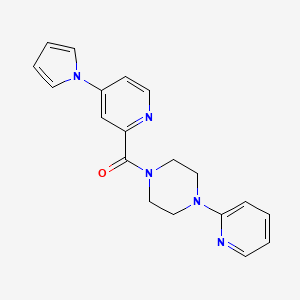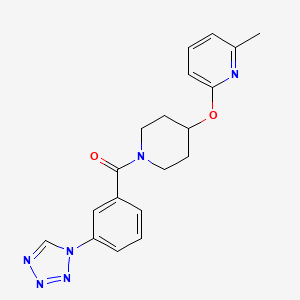![molecular formula C20H19ClN6O3 B2375430 N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014047-98-3](/img/structure/B2375430.png)
N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is part of a broader class of compounds involving pyrazole derivatives, which have been extensively studied for their synthesis and characterization. For instance, pyrazole derivatives have been synthesized using various methods, including X-Ray crystal studies, to determine their structure and bioactivities, as explored by Titi et al. (2020) in their study on the identification of antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Biological Activity
These pyrazole derivatives, including compounds similar to this compound, have been investigated for their biological activity. Research by Deohate and Palaspagar (2020) has demonstrated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics (Deohate & Palaspagar, 2020). Additionally, studies by Sarvaiya, Gulati, and Patel (2019) have highlighted the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds (Sarvaiya, Gulati, & Patel, 2019).
Chemical Properties and Synthesis Methods
The chemical properties and synthesis methods of similar compounds have also been a focus of research. For instance, Zeng, Ren, Zheng, and Li (2018) explored the synthesis of N1-substituted octahydropyrano[2,3-d]pyrimidines derivatives, providing insights into the structural characteristics and synthesis pathways of such compounds (Zeng, Ren, Zheng, & Li, 2018).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds inhibit the function of their target proteins, while others enhance their function .
Biochemical Pathways
For example, some compounds inhibit the synthesis of certain proteins, while others enhance the synthesis of other proteins .
Result of Action
For example, some compounds induce cell death, while others inhibit cell growth .
Análisis Bioquímico
Biochemical Properties
The compound, due to its complex structure, is likely to interact with various enzymes, proteins, and other biomolecules. The specific interactions of N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide with these biomolecules are not yet documented .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet elucidated .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet reported .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet .
Metabolic Pathways
The metabolic pathways involving this compound are not yet identified .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet determined .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O3/c1-11-9-16(24-19(30)18(29)22-10-12-5-7-13(21)8-6-12)27(26-11)20-23-15-4-2-3-14(15)17(28)25-20/h5-9H,2-4,10H2,1H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTCCAQPWNXCQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2375348.png)
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)

![4-[6-Methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2375357.png)
![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2375363.png)




![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)
